3-Chloro-5-(trifluoromethoxy)aniline
Overview
Description
3-Chloro-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5ClF3NO. It is a colorless to pale yellow solid that is soluble in organic solvents such as acetone and ethanol . This compound is often used as an intermediate in the synthesis of various materials, including drugs, dyes, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-5-(trifluoromethoxy)aniline involves the reaction of 3-chloroaniline with trifluoromethanol under acidic conditions . The reaction typically requires heating to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-Chloroaniline+Trifluoromethanol→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more optimized and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)aniline depends on its specific application. In pharmaceutical research, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: This compound has a similar trifluoromethyl group but differs in the position of the substituents.
4-(Trifluoromethyl)aniline: Another similar compound with the trifluoromethyl group in a different position.
2-Chloro-4-(trifluoromethyl)aniline: This compound has both chloro and trifluoromethyl groups but in different positions compared to 3-Chloro-5-(trifluoromethoxy)aniline.
Uniqueness
This compound is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The trifluoromethoxy group provides distinct electronic and steric properties that can be advantageous in various applications .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCOAKFQLUXQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634210 | |
Record name | 3-Chloro-5-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151276-13-0 | |
Record name | 3-Chloro-5-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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